Tos-Gly-OSu
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Overview
Description
Tos-Gly-OSu, also known as N-alpha-p-Toluolsulfonyl-glycin N-hydroxysuccinimidyl ester, is a chemical compound with the molecular formula C13H14N2O6S and a molecular weight of 326.33 g/mol . It is a stable compound, typically appearing as a solid powder that is either colorless or slightly yellow . This compound is primarily used as a reagent in biochemical research, particularly for the modification of conjugated proteins .
Mechanism of Action
Target of Action
Tos-Gly-OSu is primarily used as a reagent in biochemical research . Its primary targets are proteins, specifically the amino acid residues within these proteins .
Mode of Action
This compound interacts with its targets (proteins) by reacting with the amino acid residues present in the proteins . This reaction introduces a succinimide ester structure into the protein, which can lead to the modification and regulation of the protein’s function .
Biochemical Pathways
It’s known that the compound is often used for the modification of conjugated proteins . This suggests that it may influence pathways involving these proteins.
Result of Action
The primary result of this compound’s action is the modification of proteins. By reacting with amino acid residues, it introduces a succinimide ester structure into the proteins. This can lead to changes in the proteins’ structure and function .
Action Environment
This compound is a stable compound under normal temperatures . It’s typically used in laboratory and research environments, where conditions can be carefully controlled. Factors such as temperature, pH, and the presence of other chemicals can potentially influence its action, efficacy, and stability .
Preparation Methods
The synthesis of Tos-Gly-OSu involves several chemical steps. One common method includes the reaction of glycine with p-toluenesulfonyl chloride to form N-tosylglycine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Tos-Gly-OSu undergoes various chemical reactions, including substitution and coupling reactions. It reacts with amino groups on proteins to form stable amide bonds, making it a valuable reagent for protein modification . Common reagents used in these reactions include N-hydroxysuccinimide and dicyclohexylcarbodiimide . The major products formed from these reactions are modified proteins with enhanced or altered functionalities .
Scientific Research Applications
Tos-Gly-OSu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of modified peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and the development of enzyme inhibitors.
Medicine: This compound is used in the development of drug delivery systems and therapeutic agents.
Industry: It finds applications in the production of bioconjugates and diagnostic reagents.
Comparison with Similar Compounds
Tos-Gly-OSu is unique in its ability to form stable amide bonds with proteins, making it a valuable tool for protein modification. Similar compounds include:
N-hydroxysuccinimide esters: These compounds also react with amino groups but may have different leaving groups or functional groups attached.
Tosyl chloride: Used for the tosylation of amino groups but lacks the N-hydroxysuccinimide moiety, making it less specific for protein modification.
This compound stands out due to its stability and specificity in modifying proteins, making it a preferred choice in biochemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCTADMSAKZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679828 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-26-2 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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